Cas no 439919-49-0 (Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)-)

Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)-
- 439919-49-0
- (4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene
- EN300-6746735
-
- インチ: 1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+
- InChIKey: DVVDZCQWTCVCFD-OCAPTIKFSA-N
- ほほえんだ: C1C[C@H](CBr)[C@H](CBr)CC=1
計算された属性
- せいみつぶんしりょう: 267.92853g/mol
- どういたいしつりょう: 265.93058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0Ų
Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746735-0.05g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis |
439919-49-0 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
Enamine | EN300-6746735-0.5g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis |
439919-49-0 | 95% | 0.5g |
$758.0 | 2023-05-30 | |
Enamine | EN300-6746735-2.5g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis |
439919-49-0 | 95% | 2.5g |
$1903.0 | 2023-05-30 | |
Enamine | EN300-6746735-1.0g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis |
439919-49-0 | 95% | 1g |
$971.0 | 2023-05-30 | |
Enamine | EN300-6746735-5.0g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis |
439919-49-0 | 95% | 5g |
$2816.0 | 2023-05-30 | |
Aaron | AR028K2U-5g |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene,cis |
439919-49-0 | 95% | 5g |
$3897.00 | 2023-12-15 | |
Aaron | AR028K2U-500mg |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene,cis |
439919-49-0 | 95% | 500mg |
$1068.00 | 2023-12-15 | |
1PlusChem | 1P028JUI-500mg |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene,cis |
439919-49-0 | 95% | 500mg |
$999.00 | 2024-05-02 | |
1PlusChem | 1P028JUI-250mg |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene,cis |
439919-49-0 | 95% | 250mg |
$657.00 | 2024-05-02 | |
1PlusChem | 1P028JUI-50mg |
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene,cis |
439919-49-0 | 95% | 50mg |
$332.00 | 2024-05-02 |
Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)-に関する追加情報
Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- (CAS No. 439919-49-0)
Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- (CAS No. 439919-49-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of cyclohexene, where the 4 and 5 positions are substituted with bromomethyl groups in a specific (4R,5S) configuration. The chirality of this molecule makes it particularly valuable for asymmetric synthesis and the development of enantiomerically pure compounds.
The (4R,5S)- configuration of Cyclohexene, 4,5-bis(bromomethyl)- imparts specific stereochemical properties that can be harnessed in various synthetic transformations. The presence of bromomethyl groups provides multiple reactive sites for further functionalization, making this compound a versatile building block in organic synthesis. Recent studies have explored the use of this compound in the synthesis of complex natural products and pharmaceutical intermediates.
In the context of medicinal chemistry, Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- has shown promise as a precursor for the development of novel therapeutic agents. Its ability to undergo selective reactions at the bromomethyl positions allows for the introduction of diverse functional groups, which can be tailored to target specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anti-cancer properties.
One notable application of Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- is in the field of drug discovery. A recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of (4R,5S)-Cyclohexene derivatives that exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation. The chiral nature of these derivatives was crucial in achieving high selectivity and efficacy in vitro.
Moreover, Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- has been investigated for its potential as a ligand in metal-catalyzed reactions. The bromomethyl groups can serve as coordination sites for various transition metals, enabling the design of highly efficient catalysts for asymmetric transformations. This property has been leveraged in the development of new catalytic systems that can facilitate the synthesis of enantiomerically pure compounds with high yields and selectivities.
The synthetic versatility and chiral properties of Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- make it an attractive candidate for further exploration in both academic and industrial settings. Ongoing research aims to expand its applications in areas such as polymer science and materials chemistry. For example, recent studies have demonstrated the use of this compound as a monomer for the preparation of chiral polymers with unique optical and mechanical properties.
In conclusion, Cyclohexene, 4,5-bis(bromomethyl)-, (4R,5S)- (CAS No. 439919-49-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and reactivity profile make it an invaluable tool for researchers working on complex synthetic challenges and the development of novel therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in future scientific breakthroughs.
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